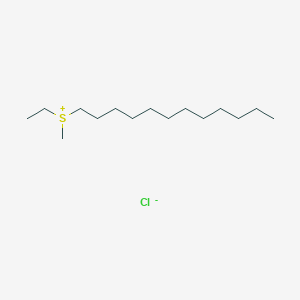![molecular formula C14H12N2O3S B224642 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole, also known as MNPS-Pyrazole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process that involves several reactions. In
Mécanisme D'action
The mechanism of action of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee involves the inhibition of various enzymes, including COX-2. This inhibition leads to a reduction in the production of prostaglandins, which are involved in the inflammatory response. 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Moreover, it reduces oxidative stress and inflammation in the brain by activating the Nrf2-ARE pathway.
Effets Biochimiques Et Physiologiques
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee has been found to exhibit several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the brain, which can lead to neuroprotective effects. Additionally, it has been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been found to exhibit potent inhibitory activity against COX-2, which can lead to a reduction in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee is its potent inhibitory activity against several enzymes, including COX-2. This makes it a promising candidate for the development of anti-inflammatory drugs. Additionally, its anti-tumor and neuroprotective activities make it a potential candidate for the development of anti-cancer and neuroprotective drugs. However, one of the limitations of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee is its low solubility in water, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for the research on 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee. One of the directions is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, there is a need to explore the structure-activity relationship of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee to optimize its potency and selectivity. Finally, there is a need to develop new synthetic routes for 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee that can improve its solubility and yield.
Méthodes De Synthèse
The synthesis of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee involves a multi-step process that starts with the reaction of 4-methoxy-1-naphthol with thionyl chloride to form 4-methoxy-1-naphthalene sulfonyl chloride. This intermediate is then reacted with hydrazine hydrate to form 1-[(4-methoxy-1-naphthyl)sulfonyl]hydrazine. Finally, this compound is reacted with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde in the presence of a base to form 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole.
Applications De Recherche Scientifique
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent inhibitory activity against several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee has also been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole |
|---|---|
Formule moléculaire |
C14H12N2O3S |
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
1-(4-methoxynaphthalen-1-yl)sulfonylpyrazole |
InChI |
InChI=1S/C14H12N2O3S/c1-19-13-7-8-14(12-6-3-2-5-11(12)13)20(17,18)16-10-4-9-15-16/h2-10H,1H3 |
Clé InChI |
IUPAVBLAEQPRPU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC=N3 |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)


![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)




